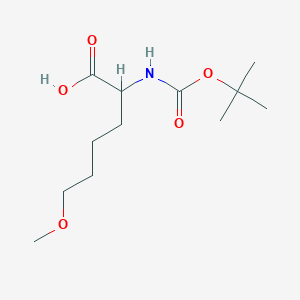
n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide: is a synthetic organic compound characterized by the presence of a tetrazole ring and an aminoethoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment of the Tetrazole to the Acetamide: The tetrazole ring is then linked to the acetamide moiety through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.
Introduction of the Aminoethoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the aminoethoxy group.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its tetrazole ring is known to mimic the carboxylate group, making it a candidate for enzyme inhibition studies.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as an antimicrobial or anticancer agent, although further research is needed to confirm these effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their function. The aminoethoxyacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
n-((1h-Tetrazol-5-yl)methyl)-2-(2-hydroxyethoxy)acetamide: Similar structure but with a hydroxy group instead of an amino group.
n-((1h-Tetrazol-5-yl)methyl)-2-(2-methoxyethoxy)acetamide: Contains a methoxy group instead of an amino group.
Uniqueness
n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide is unique due to the presence of both the tetrazole ring and the aminoethoxy group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H12N6O2 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
2-(2-aminoethoxy)-N-(2H-tetrazol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C6H12N6O2/c7-1-2-14-4-6(13)8-3-5-9-11-12-10-5/h1-4,7H2,(H,8,13)(H,9,10,11,12) |
InChI Key |
YFWUDDNDXOQOJO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(=O)NCC1=NNN=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)








![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)

![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)
